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molecular formula C10H19N3 B8695682 3,5-dibutyl-1H-1,2,4-triazole CAS No. 140126-77-8

3,5-dibutyl-1H-1,2,4-triazole

Cat. No. B8695682
M. Wt: 181.28 g/mol
InChI Key: QONZJNWWQDCGEZ-UHFFFAOYSA-N
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Patent
US05098920

Procedure details

A solution of 64.5 g (0.50 mol) of ethyl iminovalerate [P. Reynaud and R. C. Moreau, Bull. Soc. Chim. France, 2997 (1964)] in 100 mL of methanol was added slowly to 58.0 g (0.50 mol) of valeric acid hydrazide (Lancaster Synthesis) in 400 mL of methanol at 0° C. under a nitrogen atmosphere. After the addition was complete, the reaction was allowed to warm to ambient temperature and then stir at reflux for 2 days. The solvent was removed in vacuo; purification by silica gel chromatography (Waters Prep-500A) using ethyl acetate/hexane (80:20) gave 78.9 g (93%) of a colorless solid: mp 50.5°-51.5° C.; NMR (CDCl3) δ 0.88 (t, J=7 Hz, 6H), 1.28-1.33 (m, 4H), 1.63-1.77 (m, 4H), 2.72 (t, J=7 Hz, 4H); MS (FAB) m/e (rel intensity) 183 (12%), 182 (100), 181 (3), 180 (6), 152 (8), 139 (4); HRMS. Calcd for M+H: 182.1657. Found: 182.1661.
[Compound]
Name
183
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([N:20]1[CH:24]=[N:23][N:22]=N1)([C:14]1[CH:19]=[CH:18][CH:17]=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[CH2:25]([C:29]1N=C(Cl)N(CC2C=CC(C3C(C(O)=O)=CC=CC=3)=CC=2)N=1)[CH2:26][CH2:27]C>>[CH2:29]([C:24]1[N:20]=[C:1]([CH2:14][CH2:19][CH2:18][CH3:17])[NH:22][N:23]=1)[CH2:25][CH2:26][CH3:27]

Inputs

Step One
Name
183
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=NN=C1
Step Six
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=NN(C(=N1)Cl)CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)C1=NNC(=N1)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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